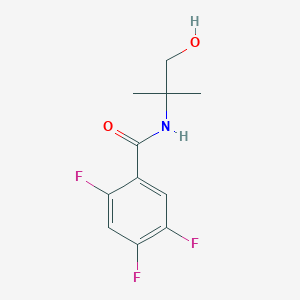

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

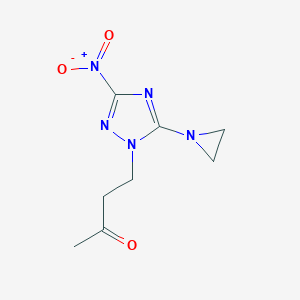

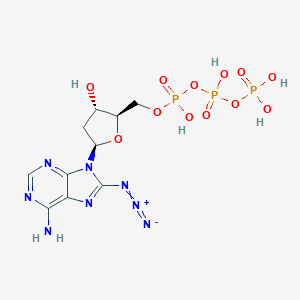

2-Amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

This compound belongs to a class of chemicals known for their potential as pharmacological agents due to the presence of the 1,2,4-oxadiazole ring, a heterocycle known for its diverse biological activities.

Synthesis Analysis

Synthesis strategies for 1,2,4-oxadiazoles typically involve the cyclodehydration of amidoximes with carboxylic acids or their derivatives. A specific method for synthesizing 2-amino-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride might involve the condensation of semicarbazide with an appropriate aldehyde followed by oxidation and hydrochloride formation (Niu et al., 2015).

Molecular Structure Analysis

1,2,4-Oxadiazoles are characterized by their aromatic five-membered ring containing two nitrogen atoms and one oxygen atom. The structure's stability and reactivity are influenced by the electron-withdrawing effect of the oxadiazole ring.

Chemical Reactions and Properties

The oxadiazole ring in the compound is known for its engagement in various chemical reactions, primarily due to its nucleophilic and electrophilic centers. This allows for further functionalization of the compound, potentially enhancing its biological activity.

Physical Properties Analysis

Compounds containing the 1,2,4-oxadiazole ring generally have moderate to high melting points, reflecting their stability and aromatic character. The hydrochloride salt form would be expected to have improved solubility in polar solvents compared to its free base form.

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles include their ability to act as bases, ligands in coordination chemistry, and their potential electrochemical properties, which could be explored for various applications.

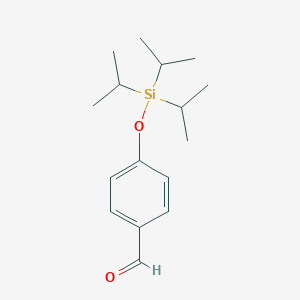

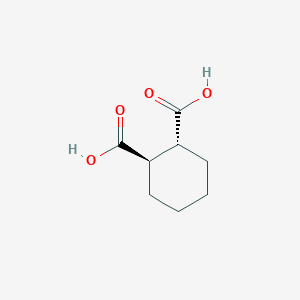

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

This compound is part of the benzamide class, which is significant in medicinal chemistry due to its bioactive properties. The trifluoro group could enhance the compound's lipophilicity, potentially affecting its biological activity.

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of an amine with a carboxylic acid or its derivatives. The specific trifluoro derivative might be synthesized through the amide bond formation between 2,4,5-trifluorobenzoic acid and the appropriate amine (Madasamy et al., 2015).

Molecular Structure Analysis

The presence of the trifluoro group adjacent to the amide linkage could influence the compound's conformation due to the electron-withdrawing effect, potentially affecting the molecule's hydrogen bonding ability.

Chemical Reactions and Properties

Benzamides are known to undergo various chemical transformations, including hydrolysis, amidation, and substitution reactions. The electron-withdrawing trifluoro group could make the amide bond more resistant to hydrolysis.

Physical Properties Analysis

The incorporation of fluorine atoms typically increases the compound's stability and modifies its physicochemical properties, such as boiling and melting points, and solubility in organic solvents.

Chemical Properties Analysis

The chemical stability of benzamides, coupled with the influence of the trifluoro group, could afford this compound interesting reactivity patterns, particularly in nucleophilic substitution reactions where the fluorine atoms could be replaced under certain conditions.

References

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. LinkThese analyses provide a foundational understanding of the two compounds' chemical nature, offering insights into their potential applications and behavior in various chemical contexts.

- Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111-5124. Link

Safety and Hazards

Propiedades

IUPAC Name |

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFQGRNWNSCXGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563883 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125290-71-3 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)